

Application Note: Determination of Sudan Dyes in Palm Oil by LC-MS/MS

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Compound of Interest

Compound Name: Sudan II-d6

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Abstract

This application note details a robust and sensitive method for the simultaneous determination of Sudan dyes (I, II, III, and IV) in palm oil using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These synthetic azo dyes are classified as carcinogens and are illegally used to enhance the color of food products.[1][2] The described protocol provides a reliable analytical procedure for food safety monitoring, ensuring compliance with regulatory standards that prohibit the presence of these dyes in foodstuffs.[1][2] The method involves a straightforward sample extraction followed by analysis on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer. The validation parameters demonstrate excellent sensitivity, accuracy, and precision, making it suitable for routine analysis in food testing laboratories.

Introduction

Sudan dyes are a group of industrial, fat-soluble azo dyes primarily used for coloring plastics, waxes, and other industrial products.[3] Due to their potential carcinogenicity, their use as food additives is banned in many countries, including the United States and the European Union.[1][4][5] Nevertheless, these dyes have been illicitly used to intensify the red color of palm oil and various spices.[1][4] The illegal adulteration of food products with Sudan dyes poses a significant health risk to consumers.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the determination of Sudan dyes due to its high sensitivity

and selectivity.^{[5][6]} This method allows for the accurate detection and quantification of these banned colorants at very low concentrations, even in complex matrices like palm oil. This application note provides a comprehensive protocol for the analysis of Sudan I, II, III, and IV in palm oil, including sample preparation, LC-MS/MS conditions, and method validation data.

Experimental Protocols

Materials and Reagents

- Solvents: Acetonitrile (ACN), methanol (MeOH), water (LC-MS grade), n-hexane, and formic acid.
- Standards: Certified reference standards of Sudan I, Sudan II, Sudan III, and Sudan IV. Isotopically labeled internal standards such as Sudan I-d5 and Sudan IV-d6 are recommended for improved accuracy.^[6]
- Sample Preparation: Centrifuge tubes (15 mL or 50 mL), vortex mixer, centrifuge.

Sample Preparation

A simple liquid-liquid extraction procedure is employed to isolate the Sudan dyes from the palm oil matrix.

- Weigh 1.0 g of the palm oil sample into a 15 mL centrifuge tube.
- Add a known amount of internal standard solution (e.g., Sudan I-d5 and Sudan IV-d6).^[6]
- Add 5 mL of acetonitrile.
- Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
- Centrifuge the sample at 10,000 g for 10 minutes.
- Carefully collect the upper acetonitrile layer, which contains the extracted dyes.
- The extract can be directly injected into the LC-MS/MS system or further diluted if high concentrations of dyes are expected.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for the target Sudan dyes.

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 mm × 150 mm, 5 µm) is suitable for the separation.[4]
 - Mobile Phase: A gradient elution using a mixture of methanol and water, both containing 5 mM ammonium formate and 0.1% formic acid, is effective.[2]
 - Flow Rate: A typical flow rate is 0.8 mL/min.[4]
 - Injection Volume: 5 µL.[2]
- Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used.[7]
 - Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Two MRM transitions are monitored for each analyte for quantification and confirmation.[6]

Data Presentation

The following table summarizes the quantitative performance of the LC-MS/MS method for the determination of Sudan dyes in palm oil, compiled from various studies.

Analyte	Method Detection Limit (MDL) (ng/mL)	Limit of Quantification (LOQ) (µg/kg)	Recovery (%)	Reference
Sudan I	2.4	-	77 - 84	[4]
Sudan II	4.4	-	57 - 62	[4]
Sudan III	2.0	0.3 (mg/kg)	73 - 92	[4][8]
Sudan IV	3.7	0.3 (mg/kg)	64 - 76	[4][8]

Note: The MDLs were determined in palm oil, while some LOQ values are generalized for edible oils.

Mandatory Visualization

The overall experimental workflow for the determination of Sudan dyes in palm oil is illustrated in the following diagram.



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Caption: Workflow for the LC-MS/MS analysis of Sudan dyes in palm oil.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the determination of Sudan dyes I, II, III, and IV in palm oil. The simple sample preparation protocol, combined with the high selectivity of tandem mass spectrometry, allows for the accurate quantification of these illegal food additives at levels relevant to food safety.

regulations. This application note serves as a valuable resource for researchers, scientists, and professionals in the field of food safety and quality control.

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